

Physical and chemical properties of Cyclohexanone 2,4-dinitrophenylhydrazone

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Compound of Interest	
Compound Name:	Cyclohexanone 2,4-dinitrophenylhydrazone
Cat. No.:	B073727

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An In-depth Technical Guide to Cyclohexanone 2,4-Dinitrophenylhydrazone

This technical guide provides a comprehensive overview of the physical and chemical properties of **cyclohexanone 2,4-dinitrophenylhydrazone**, targeting researchers, scientists, and professionals in drug development. The document details experimental protocols for its synthesis and characterization and presents key data in a structured format for ease of reference.

Chemical Identity and Physical Properties

Cyclohexanone 2,4-dinitrophenylhydrazone is an organic compound formed by the condensation reaction of cyclohexanone with 2,4-dinitrophenylhydrazine.^{[1][2]} This derivative is particularly useful for the identification and characterization of cyclohexanone.^{[1][2]} It typically appears as a yellow to orange crystalline solid or powder.^{[3][4]}

Table 1: General and Physical Properties

Property	Value
CAS Number	1589-62-4
Molecular Formula	C ₁₂ H ₁₄ N ₄ O ₄ [3]
Molar Mass	278.26 g/mol [3] [5]
Appearance	Yellow to orange crystalline solid/powder [3] [4]
Melting Point	158-160 °C [3] [4]
Boiling Point	421.08 °C (rough estimate) [3] [4]
Density	1.2764 g/cm ³ (rough estimate) [3] [4]
Solubility	Partly soluble in water. [3] [4] [6] Soluble in chloroform (25 mg/mL), ethanol, and other organic solvents. [3] [4] [7]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of **cyclohexanone 2,4-dinitrophenylhydrazone**. Key spectral data are summarized below.

Table 2: Spectroscopic Data Summary

Technique	Data Highlights
UV-Vis Spectroscopy	Data available through various spectral databases. [5] [8] [9]
Infrared (IR) Spectroscopy	FTIR spectra have been recorded, often using KBr wafer or ATR techniques. [5] [10]
Nuclear Magnetic Resonance (NMR) Spectroscopy	¹ H NMR and ¹³ C NMR spectra are available, typically recorded in CDCl ₃ . [5] [8] [11]
Mass Spectrometry (MS)	GC-MS data indicates a top peak at m/z 278, corresponding to the molecular ion. [5] [9]

Experimental Protocols

The following sections detail the methodologies for the synthesis, purification, and analysis of **cyclohexanone 2,4-dinitrophenylhydrazone**.

Synthesis of Cyclohexanone 2,4-Dinitrophenylhydrazone

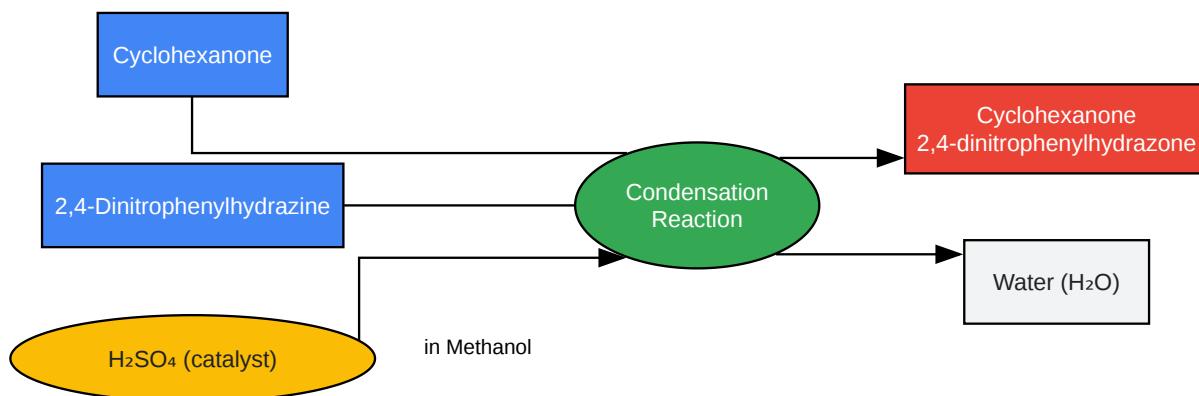
This protocol is based on the reaction of cyclohexanone with Brady's reagent (a solution of 2,4-dinitrophenylhydrazine in a methanolic sulfuric acid solution).[1][2][12]

Materials:

- Cyclohexanone (0.2 g)
- 2,4-Dinitrophenylhydrazine (0.25 g)
- Methanol (6 mL)
- Concentrated Sulfuric Acid (0.5 mL)

Procedure:

- In a suitable flask, suspend 0.25 g of 2,4-dinitrophenylhydrazine in 5 mL of methanol.[1][2]
- Cautiously add 0.5 mL of concentrated sulfuric acid to the suspension.[1][2]
- If necessary, warm the solution to facilitate dissolution and then filter it.[1][2]
- Prepare a solution of 0.2 g of cyclohexanone in 1 mL of methanol.[1][2]
- Add the cyclohexanone solution to the warm 2,4-dinitrophenylhydrazine solution.[1][2]
- The derivative will precipitate out of the solution.[1][2]
- Collect the solid product by filtration.[1][2]



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Synthesis of Cyclohexanone 2,4-dinitrophenylhydrazone.

Purification by Recrystallization

The crude product obtained from the synthesis can be purified by recrystallization to obtain a product with a sharp melting point.

Materials:

- Crude **cyclohexanone 2,4-dinitrophenylhydrazone**
- Methanol or Ethanol

Procedure:

- Transfer the crude product to a clean flask.[\[12\]](#)
- Add a minimum amount of hot methanol or ethanol to dissolve the crystals.[\[1\]](#)[\[2\]](#)[\[12\]](#)
- If the solid does not dissolve readily, a small amount of ethyl acetate may be added dropwise.[\[12\]](#)
- Allow the hot, saturated solution to cool slowly to room temperature.
- Further cool the solution in an ice bath to maximize crystal formation.[\[12\]](#)

- Collect the purified crystals using a Hirsch funnel or by vacuum filtration.[1][2][12]
- Wash the crystals with a small amount of cold solvent to remove any remaining impurities. [12]

Characterization

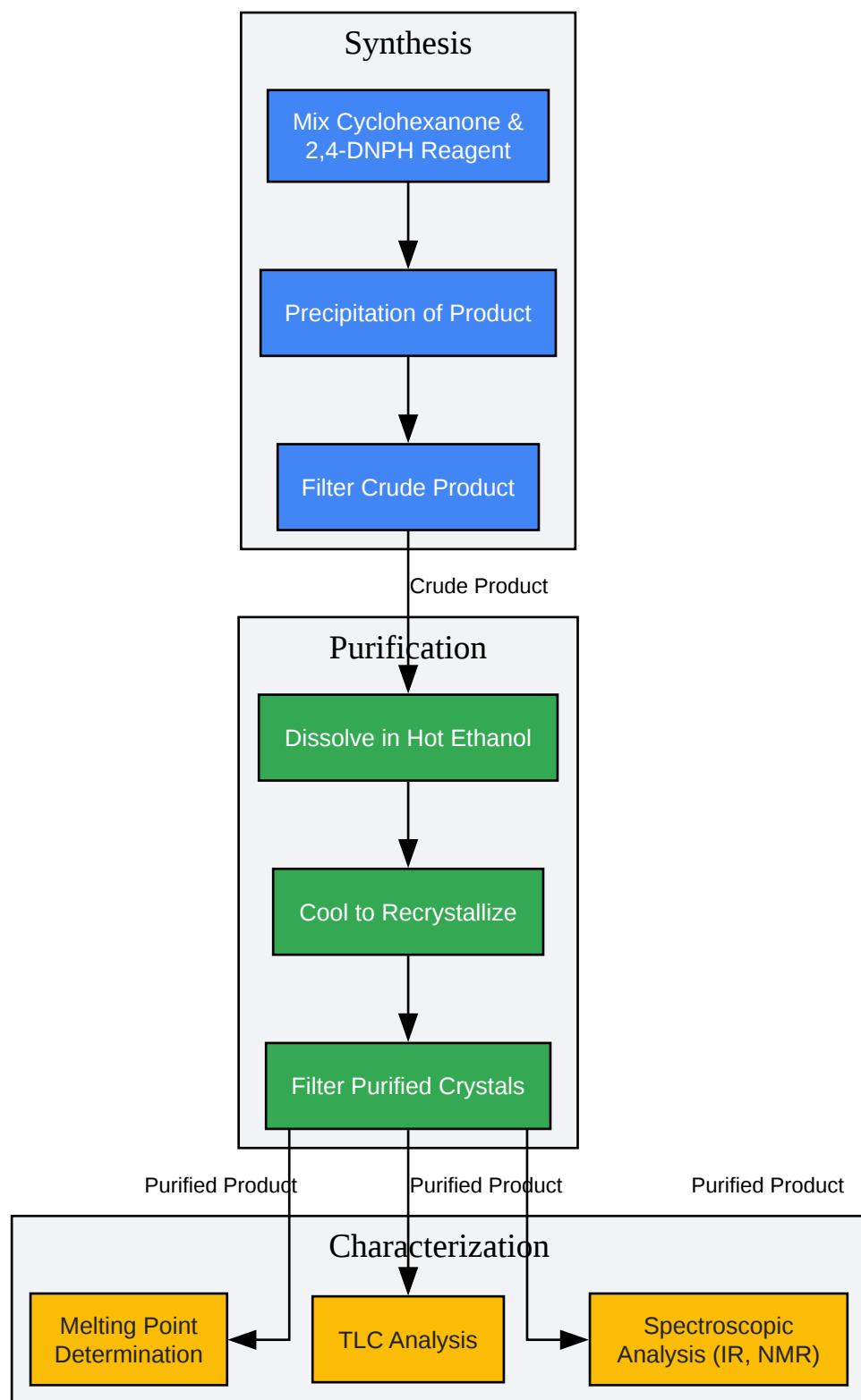
The identity and purity of the synthesized compound can be confirmed through various analytical techniques.

Melting Point Determination:

- A sharp melting point in the range of 158-160 °C is indicative of a pure product.[3][4]

Thin-Layer Chromatography (TLC):

- TLC can be used to assess the purity of the product and to monitor the progress of the reaction. The 2,4-dinitrophenylhydrazone derivatives are colored, which aids in their visualization.[13] A common developing solvent for these derivatives is a mixture of petroleum ether and diethyl ether.

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Experimental workflow for the synthesis and characterization.

Applications

Cyclohexanone 2,4-dinitrophenylhydrazone serves as a useful standard for elemental analysis.^{[6][14]} Additionally, it is utilized as a pharmaceutical intermediate.^{[6][14]} Its formation is the basis of a classical qualitative test for ketones, known as Brady's test.^[12]

Safety Information

Cyclohexanone 2,4-dinitrophenylhydrazone should be handled with appropriate safety precautions. It is harmful if swallowed, inhaled, or in contact with skin.^[3] It is recommended to keep it away from sources of ignition and to wear suitable protective clothing and gloves.^[3] Store the compound at 2-8°C and away from oxidizing agents.^{[4][6]}

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